REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:21])[S:3]([N:6]1[CH2:11][CH2:10][N:9]([C:12]2[CH:17]=[CH:16][N:15]=[C:14]([CH2:18][O:19]C)[N:13]=2)[CH2:8][CH2:7]1)(=[O:5])=[O:4].B(Br)(Br)Br.[OH-].[Na+]>C(Cl)Cl>[CH3:1][N:2]([CH3:21])[S:3]([N:6]1[CH2:11][CH2:10][N:9]([C:12]2[CH:17]=[CH:16][N:15]=[C:14]([CH2:18][OH:19])[N:13]=2)[CH2:8][CH2:7]1)(=[O:5])=[O:4] |f:2.3|
|
Name
|
4-[4-(N,N-dimethylsulfamoyl)piperazino]-2-methyloxymethylpyrimidine
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Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)N1CCN(CC1)C1=NC(=NC=C1)COC)C
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for a further 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are slowly added dropwise under argon
|
Type
|
TEMPERATURE
|
Details
|
while cooling in ice
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted 3 times more with methylene chloride
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with saturated ammonium chloride solution, water and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Crystallization of the residue in butyl acetate
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(S(=O)(=O)N1CCN(CC1)C1=NC(=NC=C1)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |